Welcome to the BenchChem Online Store!
molecular formula C10H15NO B3042369 2-(2-Amino-3-methylphenyl)propan-2-ol CAS No. 59689-18-8

2-(2-Amino-3-methylphenyl)propan-2-ol

Cat. No. B3042369
M. Wt: 165.23 g/mol
InChI Key: GYOSKQNBXGHVOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07442696B2

Procedure details

This compound was prepared using General Method 1 (EXAMPLE 1) from methyl 2-amino-3-methylbenzoate and methyl magnesium bromide (3 M in diethyl ether) in ether to afford 2-(2-amino-3-methylphenyl)propan-2-ol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:11](C)=[CH:10][CH:9]=[CH:8][C:3]=1[C:4](OC)=O.[CH3:13][Mg]Br.CC[O:18][CH2:19][CH3:20]>>[NH2:1][C:2]1[C:3]([CH3:4])=[CH:8][CH:9]=[CH:10][C:11]=1[C:19]([OH:18])([CH3:20])[CH3:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=O)OC)C=CC=C1C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC=C1C)C(C)(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.